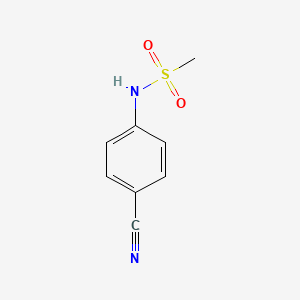
Methyl 4-octyloxybenzoate
概要
説明
Methyl 4-octyloxybenzoate is a chemical compound with the molecular formula C16H24O3 and a molecular weight of 264.36 . It is also known by its IUPAC name, methyl 4-(octyloxy)benzoate .
Molecular Structure Analysis
The molecular structure of Methyl 4-octyloxybenzoate consists of a benzene ring (benzoate) substituted with a methyl ester group and an octyloxy group . The InChI code for this compound is 1S/C16H24O3/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-8,13H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 4-octyloxybenzoate is a solid at room temperature . It has a boiling point of 35-37 degrees Celsius .科学的研究の応用
Crystallographic and Computational Analysis
The study of the crystal structure of related compounds like methyl 4-hydroxybenzoate reveals in-depth insights into the molecular interactions and structural dynamics. The analysis includes extensive intermolecular hydrogen bonding and quantum mechanical methods to understand the pharmaceutical activity of the molecule. Computational calculations enhance the understanding of the physical and chemical properties, such as the energies of frontier orbitals and chemical quantum parameters (Sharfalddin et al., 2020).
Electrochemical Sensing and Assessment
Electrochemical behavior studies of parabens, including methyl 4-octyloxybenzoate, are crucial in developing sensitive and accurate detection methods. These studies involve understanding the anodic potential range in hydro-alcoholic and aqueous media, calibration, and amperometric sensing. The findings offer valuable information for environmental monitoring and analytical applications (Radovan et al., 2008).
Agricultural Applications: Nanoparticle Carriers
In agriculture, compounds like methyl 4-octyloxybenzoate can be used in nanoparticle carriers to enhance the delivery of fungicides. These carrier systems offer benefits such as altered release profiles, targeted transfer to the site of action, and minimized environmental and human toxicity. The study of these systems includes examining release profiles, stabilities, and cytotoxicities of the formulations (Campos et al., 2015).
Neuroprotection and Oxidative Stress Mitigation
Research on derivatives like methyl 3,4-dihydroxybenzoate explores their potential neuroprotective effects against oxidative damage. The studies involve understanding the mechanisms of action, including mitigation of oxidative stress and inhibition of apoptosis in cellular models. These insights contribute to developing therapeutic agents for neurological conditions (Cai et al., 2016).
Metabolic Pathway Analysis
Understanding the metabolism of parabens, including methyl 4-octyloxybenzoate, is crucial in evaluating their safety and environmental impact. Studies focus on the hydrolysis of these compounds by esterases and subsequent glucuronidation. These insights are fundamental in assessing the potential for bioaccumulation and understanding the human body's processing of these substances (Abbas et al., 2010).
Liquid Crystalline Properties
The liquid crystalline properties of compounds like methyl 4-octyloxybenzoate are studied to understand their phase behavior, structural characteristics, and potential applications in materials science. The research includes examining the influence of molecular structure, hydrogen bonding, and thermal behavior on the mesomorphic phases of these materials (Lokanath et al., 2000; Jongen et al., 2003).
Safety and Hazards
特性
IUPAC Name |
methyl 4-octoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVLYBQFVTYGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371702 | |
| Record name | Methyl 4-octyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-octyloxybenzoate | |
CAS RN |
62435-37-4 | |
| Record name | Methyl 4-(octyloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62435-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-octyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(octyloxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)

![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)



![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)

